molecular formula C17H17N3O3 B382139 N-(2-methoxyphenyl)-2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide CAS No. 352458-03-8

N-(2-methoxyphenyl)-2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide

Cat. No.: B382139
CAS No.: 352458-03-8
M. Wt: 311.33g/mol
InChI Key: ADBJRYXMRWOLKF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-methoxyphenyl)-2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide is a chemical compound with the molecular formula C17H17N3O3 and a molecular weight of 311.34 g/mol . This acetamide derivative features a quinoxaline core, a structural motif found in compounds that have attracted significant research interest due to their diverse pharmacological activities . Quinoxaline derivatives are frequently explored in medicinal chemistry for their potential biological properties, making them valuable intermediates in the development of new therapeutic agents . The specific stereochemistry and substituents on the quinoxaline ring can greatly influence the compound's biological activity and physical properties. Researchers utilize this compound primarily in pharmaceutical research and development, particularly in the synthesis of more complex molecules and for investigating structure-activity relationships (SAR). It is supplied strictly for laboratory research purposes. FOR RESEARCH USE ONLY. NOT INTENDED FOR DIAGNOSTIC OR THERAPEUTIC USE, OR FOR HUMAN OR VETERINARY USE.

Properties

IUPAC Name

N-(2-methoxyphenyl)-2-(3-oxo-2,4-dihydro-1H-quinoxalin-2-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O3/c1-23-15-9-5-4-8-13(15)19-16(21)10-14-17(22)20-12-7-3-2-6-11(12)18-14/h2-9,14,18H,10H2,1H3,(H,19,21)(H,20,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADBJRYXMRWOLKF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=O)CC2C(=O)NC3=CC=CC=C3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of o-Phenylenediamine with Diketones

The tetrahydroquinoxalinone ring is typically synthesized via cyclocondensation of o-phenylenediamine derivatives with α-keto acids or diketones. For example:

  • Reactants : o-Phenylenediamine and ethyl 3-oxobutanoate.

  • Conditions : Reflux in ethanol (4–6 h) under acidic or neutral conditions.

  • Mechanism : Nucleophilic attack by the amine on the carbonyl, followed by cyclodehydration.

Example Protocol :

  • Dissolve o-phenylenediamine (1.08 g, 10 mmol) and ethyl 3-oxobutanoate (1.46 g, 11 mmol) in ethanol (30 mL).

  • Reflux for 4 h, cool, and filter the precipitate.

  • Wash with cold ethanol and recrystallize from aqueous ethanol to yield 3-oxo-1,2,3,4-tetrahydroquinoxaline-2-acetic acid ethyl ester (Yield: ~75%).

Hydrolysis of Ester to Carboxylic Acid

The ethyl ester intermediate is hydrolyzed to the free acid using NaOH or HCl:

  • Suspend the ester (1.0 mmol) in 6 M HCl (10 mL).

  • Reflux for 2 h, cool, and neutralize with NaHCO₃.

  • Extract with ethyl acetate and dry over Na₂SO₄ (Yield: >90%).

Amidation with 2-Methoxyaniline

Direct Coupling Using Carbodiimide Reagents

The carboxylic acid is activated and coupled to 2-methoxyaniline via standard amidation:

  • Dissolve 2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetic acid (1.0 mmol) in dry DMF (10 mL).

  • Add EDCl (1.2 mmol), HOBt (1.1 mmol), and 2-methoxyaniline (1.1 mmol).

  • Stir at room temperature for 12 h, then pour into ice-water.

  • Filter and recrystallize from ethanol/diethyl ether (Yield: 65–70%).

Optimization Note :

  • Solvent : DMF or dichloromethane.

  • Catalysts : DMAP improves yields by 10–15%.

Hydrazide-Azide Pathway

An alternative route involves converting the acid to a hydrazide, then to an acyl azide, which reacts with 2-methoxyaniline:

Step 1: Hydrazide Formation :

  • React 2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetic acid (1.0 mmol) with thionyl chloride (2.0 mmol) to form the acid chloride.

  • Treat with hydrazine hydrate (2.0 mmol) in THF to yield the hydrazide (Yield: 85%).

Step 2: Azide Synthesis :

  • Add NaNO₂ (1.5 mmol) and HCl (3 mL) to the hydrazide (1.0 mmol) at 0–5°C.

  • Stir for 15 min to generate the acyl azide in situ.

Step 3: Amine Coupling :

  • Mix the azide solution with 2-methoxyaniline (1.2 mmol) in ethyl acetate.

  • Stir at 25°C for 24 h, wash with NaHCO₃, dry, and concentrate (Yield: 60–65%).

One-Pot Tandem Synthesis

A patent-derived method (WO1997008155A1) enables tandem cyclization-amidation:

  • Combine o-phenylenediamine, ethyl 3-oxobutanoate, and 2-methoxyaniline (1:1:1 molar ratio) in acetic acid.

  • Reflux for 8 h, then cool and neutralize.

  • Extract with ethyl acetate and purify via column chromatography (Yield: 55–60%).

Characterization and Analytical Data

Key spectral data for the final compound:

Technique Data
¹H NMR (CDCl₃) δ 9.36 (s, 1H, NH), 8.05–7.80 (m, 6H, ArH), 4.39 (s, 2H, NH₂), 3.98 (s, 2H, SCH₂).
¹³C NMR (CDCl₃) δ 171.2 (C=O), 153.3–127.8 (Ar-C), 34.5 (SCH₂).
MS (MALDI) m/z 333 [M + Na]⁺.

Comparative Analysis of Methods

Method Yield (%) Conditions Advantages
Direct Coupling (EDCl)65–70Room temperatureHigh purity, short reaction time
Hydrazide-Azide Pathway60–65Low temperatureAvoids carbodiimide reagents
One-Pot Tandem Synthesis55–60Reflux in acetic acidFewer steps, scalable

Challenges and Optimization Strategies

  • Low Solubility : The tetrahydroquinoxaline core exhibits poor solubility in polar solvents. Use DMF or DMSO for reactions.

  • Side Reactions : Over-oxidation of the tetrahydroquinoxaline ring can occur. Maintain inert atmospheres and avoid strong oxidants.

  • Purification : Recrystallization from ethanol/diethyl ether (1:3) yields >95% purity.

Industrial-Scale Considerations

  • Cost Efficiency : The hydrazide-azide method is preferred for large-scale production due to lower reagent costs.

  • Green Chemistry : Replace DMF with cyclopentyl methyl ether (CPME) to reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy group or the tetrahydroquinoxalinone ring.

    Reduction: Reduction reactions could target the carbonyl group in the tetrahydroquinoxalinone moiety.

    Substitution: Electrophilic or nucleophilic substitution reactions could occur at the aromatic ring or the acetamide nitrogen.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used but could include various oxidized, reduced, or substituted derivatives of the original compound.

Scientific Research Applications

Research indicates that N-(2-methoxyphenyl)-2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide exhibits several promising biological activities:

  • Anticancer Activity :
    • Studies have demonstrated that this compound can inhibit the growth of various cancer cell lines. For instance, it has shown effectiveness against SNB-19 and OVCAR-8 cell lines with significant growth inhibition percentages ranging from 70% to 85% .
    • Mechanistic studies suggest that the compound may induce apoptosis in cancer cells through the activation of specific signaling pathways.
  • Antimicrobial Properties :
    • Preliminary investigations reveal that derivatives of this compound display antimicrobial activity against common pathogens such as Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) for related compounds was reported at around 256 µg/mL.
  • Enzyme Inhibition :
    • This compound has been identified as a potential inhibitor of enzymes relevant to neurodegenerative diseases. For example, it may inhibit acetylcholinesterase activity, which is crucial for neurotransmitter regulation.

Synthesis and Optimization

The synthesis of this compound typically involves several steps:

  • Starting materials include readily available phenolic compounds and tetrahydroquinoxaline derivatives.
  • Reaction conditions such as temperature and pH are critical for optimizing yield and purity.

Synthesis Overview :

StepReaction TypeKey ReagentsConditions
1CondensationMethoxyphenol + Acetic anhydrideReflux
2CyclizationTetrahydroquinoxaline derivativeControlled temperature
3PurificationColumn chromatographyVarious solvents

Case Studies and Research Findings

Several studies have explored the applications of this compound in detail:

  • Anticancer Studies :
    • In vitro studies have shown that modifications to the compound's structure can enhance its anticancer properties. For instance, introducing different substituents on the phenyl ring may improve selectivity towards cancer cells while reducing toxicity to normal cells .
  • Pharmacokinetic Studies :
    • Research focusing on the absorption, distribution, metabolism, and excretion (ADME) profiles indicates favorable characteristics for drug development. The compound demonstrates good solubility in organic solvents and moderate stability under physiological conditions .
  • Therapeutic Potential :
    • Ongoing research aims to explore the therapeutic potential of this compound in treating neurodegenerative diseases due to its ability to inhibit key enzymes involved in disease progression.

Mechanism of Action

The mechanism of action of N-(2-methoxyphenyl)-2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide would depend on its specific biological target. Generally, it could interact with enzymes or receptors, modulating their activity through binding interactions. The methoxyphenyl and tetrahydroquinoxalinone groups could play crucial roles in these interactions.

Comparison with Similar Compounds

Table 1. Structural and Molecular Comparison of Analogues

Compound Name Substituent (R) Molecular Formula Molecular Weight (g/mol) Key Features
N-(2-methoxyphenyl)-2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide 2-methoxyphenyl C₁₇H₁₇N₃O₃ 311.34 Ortho-methoxy group; compact structure with a single aromatic ring.
N-(4-Ethoxyphenyl)-2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide 4-ethoxyphenyl C₁₈H₁₉N₃O₃ 325.37 Para-ethoxy group; increased hydrophobicity due to longer alkyl chain.
N-[2-Chloro-5-(trifluoromethyl)phenyl]-2-(3-oxo-...acetamide 2-Cl-5-CF₃-phenyl C₁₇H₁₄ClF₃N₃O₂ 393.76 Electron-withdrawing groups (Cl, CF₃); potential enhanced metabolic stability.
N-(4-methoxyphenyl)-2-{1-[2-(4-methoxyphenoxy)acetyl]-3-oxo-...acetamide 4-methoxyphenyl + phenoxyacetyl C₂₇H₂₇N₃O₆ 489.50 Extended structure with dual methoxy and phenoxy groups; higher complexity.

Key Observations:

Substituent Position: The 2-methoxyphenyl group in the parent compound (vs. Electron-withdrawing groups (e.g., Cl, CF₃ in ) enhance metabolic stability but may reduce solubility compared to methoxy/ethoxy derivatives.

Pharmacological Activity: Methoxyphenyl-substituted acetamides, such as N-(4-methoxyphenyl)-2-(4-pyrrolidin-1-ylquinazoline-2-sulfonyl)-acetamide, demonstrate notable anticancer activity against HCT-116, MCF-7, and PC-3 cell lines . While direct data for the 2-methoxyphenyl variant is unavailable, positional isomerism (ortho vs. para) often significantly impacts bioactivity.

Synthetic Accessibility: Derivatives with simpler substituents (e.g., methoxy, ethoxy) are typically synthesized via nucleophilic acyl substitution or condensation reactions, as seen in the preparation of phenylquinoxaline-thiones and coumarin-linked acetamides . Complex analogues, such as those with phenoxyacetyl extensions (), require multi-step syntheses involving protective groups and selective coupling.

Physicochemical Properties and Drug-Likeness

  • Lipophilicity : The 2-methoxyphenyl variant (LogP ~2.5, estimated) is less lipophilic than the 4-ethoxy (LogP ~3.1) and chloro-trifluoromethyl (LogP ~3.8) analogues, impacting membrane permeability and bioavailability.
  • Hydrogen-Bonding Capacity: The 3-oxo-tetrahydroquinoxaline moiety provides hydrogen-bond acceptors (C=O, N-H), which may enhance target engagement compared to non-oxygenated quinoxalines.

Biological Activity

N-(2-methoxyphenyl)-2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide is a synthetic compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This compound combines a methoxyphenyl group with a tetrahydroquinoxaline moiety, which is known for its diverse pharmacological properties.

Chemical Structure

The chemical structure of this compound can be represented as follows:

Component Structure
Molecular Formula C16H18N2O3
IUPAC Name This compound
Molecular Weight 286.33 g/mol

Biological Activity Overview

Research indicates that compounds with similar structures to this compound exhibit a range of biological activities. These include:

  • Antimicrobial Activity : Compounds in this class have shown effectiveness against various bacterial strains and fungi.
  • Anticancer Properties : Some derivatives have demonstrated cytotoxic effects on cancer cell lines.
  • Anti-inflammatory Effects : The compound may modulate inflammatory pathways, providing potential therapeutic benefits in inflammatory diseases.

The biological activity of this compound is hypothesized to involve several mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways.
  • Receptor Modulation : It could interact with various receptors, influencing cellular signaling and gene expression.

Case Studies and Research Findings

Several studies have explored the biological activities and mechanisms of action of compounds related to this compound:

Study 1: Anticancer Activity

A study conducted on a series of tetrahydroquinoxaline derivatives demonstrated that certain modifications could enhance anticancer activity against human breast cancer cells (MCF7). The study highlighted the importance of the methoxy group in increasing solubility and bioavailability.

Study 2: Antimicrobial Efficacy

Research published in the Journal of Medicinal Chemistry evaluated the antimicrobial properties of similar quinoxaline derivatives. The findings indicated promising activity against both Gram-positive and Gram-negative bacteria.

Study 3: Anti-inflammatory Potential

In vitro studies showed that compounds with a tetrahydroquinoxaline structure could inhibit the production of pro-inflammatory cytokines in macrophage cell lines. This suggests potential applications in treating inflammatory diseases.

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, a comparison with structurally related compounds is useful:

Compound Name Biological Activity Unique Features
N-(4-methoxyphenyl)-N'-(7-nitroquinoxalin)amideAntimicrobial and anticancerNitro group enhances activity
1-(furan-2-carbonyl)-3-hydroxyquinoxalineNeuroprotective propertiesHydroxy group provides different reactivity
1-[Furan-2-carbonyl]-3-hydroxyquinoxalineAntioxidant effectsFuran ring contributes to stability

Q & A

Basic: What are the established synthetic routes for N-(2-methoxyphenyl)-2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide?

The synthesis typically involves multi-step reactions starting with the condensation of substituted quinoxalinone precursors with acetamide derivatives. For example:

  • Step 1 : Formation of the tetrahydroquinoxalinone core via cyclization of o-phenylenediamine derivatives under acidic or oxidative conditions .
  • Step 2 : Introduction of the acetamide moiety through nucleophilic substitution or coupling reactions (e.g., using chloroacetyl chloride or activated esters) .
  • Purification : Recrystallization from ethanol or chromatography is commonly employed to isolate high-purity products .
    Critical parameters include pH control during cyclization and temperature optimization during coupling to avoid side reactions.

Basic: How is the molecular structure of this compound validated experimentally?

X-ray crystallography and NMR spectroscopy are primary methods:

  • X-ray data reveal bond angles (e.g., N1–C7–C8 = 115.7°) and hydrogen bonding patterns (N–H···O and C–H···O interactions) that stabilize the crystal lattice .
  • NMR : 1^1H and 13^{13}C NMR confirm the presence of methoxyphenyl protons (δ ~3.8 ppm for OCH3_3) and the carbonyl group (δ ~170 ppm for C=O) .
    These methods also verify stereochemistry and regioselectivity in the tetrahydroquinoxaline ring.

Basic: What preliminary biological activities have been reported for this compound?

Early studies suggest potential pharmacological activity:

  • Anticancer screening : Analogous acetamide derivatives exhibit IC50_{50} values <10 μM in HCT-116 and MCF-7 cell lines via MTT assays, likely through apoptosis induction .
  • Receptor antagonism : Structural analogs (e.g., B1 receptor antagonists) show nanomolar affinity, attributed to hydrogen bonding between the acetamide group and receptor residues .
    Dose-response curves and selectivity assays against related receptors (e.g., B2 bradykinin receptors) are recommended for validation .

Advanced: How can reaction yields be optimized during large-scale synthesis?

Key strategies include:

  • Catalyst selection : Palladium on carbon (Pd/C) under hydrogenation conditions improves reduction efficiency in intermediate steps .
  • Continuous flow reactors : Enhance mixing and heat transfer for exothermic steps like acetylations .
  • Byproduct analysis : LC-MS monitors side products (e.g., over-oxidized quinoxaline derivatives), guiding solvent system adjustments .

Advanced: What structure-activity relationship (SAR) insights exist for modifying this scaffold?

Critical substituents and their effects:

  • Methoxyphenyl group : Enhances lipophilicity and membrane permeability; removal reduces cellular uptake .
  • Tetrahydroquinoxaline ring : Saturation improves metabolic stability compared to aromatic quinoxalines .
  • Acetamide chain : Substitution with bulkier groups (e.g., morpholine) increases receptor selectivity but may reduce solubility .
    SAR studies should employ systematic substitutions (e.g., varying R-groups on the phenyl ring) paired with molecular docking simulations.

Advanced: What mechanistic hypotheses explain its interaction with biological targets?

Proposed mechanisms include:

  • Enzyme inhibition : The 3-oxo group chelates Zn2+^{2+} in metalloproteinases (e.g., MMP-9), disrupting catalytic activity .
  • Receptor binding : The acetamide moiety forms hydrogen bonds with key residues in the B1 receptor’s active site, as shown in radioligand displacement assays .
  • Wnt pathway modulation : Structural analogs (e.g., IWP-4) inhibit Wnt production by targeting porcupine O-acyltransferase, suggesting a similar mechanism .

Advanced: How should researchers resolve contradictions in reported bioactivity data?

Discrepancies (e.g., varying IC50_{50} values across studies) may arise from:

  • Assay conditions : Differences in cell line passage numbers, serum concentrations, or incubation times .
  • Compound purity : HPLC quantification is essential; impurities >5% can skew results .
  • Off-target effects : Use siRNA knockdowns or isoform-specific inhibitors to confirm target specificity .

Advanced: What analytical methods best characterize degradation products under physiological conditions?

  • LC-HRMS : Identifies hydrolyzed products (e.g., cleavage of the acetamide bond in serum) .
  • Stability assays : Incubate the compound in PBS (pH 7.4) at 37°C, sampling at 0, 24, and 48 hours for degradation kinetics .
  • Mass spectrometry imaging : Maps spatial distribution and metabolic byproducts in tissue samples .

Advanced: How can in vivo efficacy be evaluated for this compound?

Recommended preclinical models:

  • Xenograft models : Administer orally (10–50 mg/kg/day) to nude mice with HT-1080 fibrosarcoma tumors; monitor tumor volume and MMP-9 activity .
  • Pharmacokinetics : Measure plasma half-life (t1/2_{1/2}) and bioavailability via LC-MS/MS .
  • Toxicity : Assess liver enzymes (ALT/AST) and renal function (creatinine) in Wistar rats .

Advanced: What strategies enable multi-step synthesis with chiral purity?

  • Asymmetric catalysis : Use chiral auxiliaries (e.g., Evans oxazolidinones) during acetamide formation .
  • Crystallization-induced dynamic resolution : Selectively crystallize enantiomers from racemic mixtures using chiral solvents .
  • HPLC chiral columns : Validate enantiomeric excess (>98%) post-synthesis .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.